molecular formula C12H12N4O2S B4958987 5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide

5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No. B4958987
M. Wt: 276.32 g/mol
InChI Key: ZMEKPRIWYFLMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as BMVC, is a compound that belongs to the thiazole family of compounds. It has been used in scientific research for various purposes, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various cellular processes. For example, one study found that this compound inhibited the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, as mentioned above. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have various biological effects, making it a useful tool for studying cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide. One area of research could be to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to investigate its effects on other cellular processes, such as cell signaling pathways. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for potential therapeutic use.

Synthesis Methods

5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-aminothiazole with benzoyl chloride and methylamine to form the intermediate 2-(methylamino)-5-(benzoylamino)thiazole. This intermediate is then treated with chloroacetyl chloride and sodium hydroxide to yield this compound.

Scientific Research Applications

5-(benzoylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide has been used in scientific research for various purposes, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that this compound inhibited the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that this compound had anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

5-benzamido-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-14-12-15-8(9(13)17)11(19-12)16-10(18)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,17)(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEKPRIWYFLMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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